2-Methyl-2-butanol

Vue d'ensemble

Description

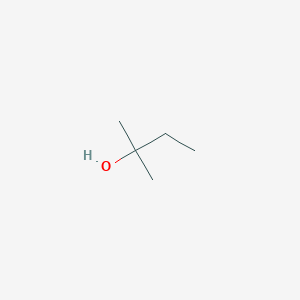

2-Methyl-2-butanol (CAS 75-85-4), also known as tert-amyl alcohol, is a tertiary alcohol with the molecular formula C₅H₁₂O. Its structure features a hydroxyl group attached to a carbon atom bonded to three methyl groups (CCC(C)(C)O), conferring unique reactivity and physical properties . Key characteristics include:

- Boiling Point: 102°C (literature value; experimental data may vary slightly).

- Applications:

- A solvent in lipase-catalyzed reactions (e.g., synthesis of ascorbyl palmitate) due to its stability and compatibility with enzymes .

- A precursor in SN1 reactions, such as the synthesis of 2-chloro-2-methylbutane with HCl (60% experimental yield) .

- Used in flavor/fragrance industries to produce esters with desirable scents .

Méthodes De Préparation

Acid-Catalyzed Hydration of 2-Methyl-2-butene

The hydration of 2-methyl-2-butene is a classical method for synthesizing 2-methyl-2-butanol. This reaction proceeds via an acid-catalyzed mechanism, where the alkene undergoes protonation to form a carbocation intermediate, followed by nucleophilic attack by water. The tertiary carbocation (CH₃)₃C⁺ is highly stable due to hyperconjugation and inductive effects, favoring the formation of the tertiary alcohol .

Reaction Conditions and Catalysts

Concentrated sulfuric acid (H₂SO₄) is commonly employed as both a catalyst and dehydrating agent. The reaction is typically conducted at elevated temperatures (80–120°C) to overcome kinetic barriers, with yields exceeding 90% under optimized conditions . Recent studies have explored heterogeneous catalysts, such as sulfonated resins, to improve recyclability and reduce corrosion risks.

Key Considerations:

-

Regioselectivity : The reaction adheres to Markovnikov’s rule, directing the hydroxyl group to the more substituted carbon.

-

Byproducts : Competing dehydration reactions may form 2-methyl-2-butene, necessitating precise temperature control .

Reduction of Pivalic Acid

The reduction of pivalic acid (2,2-dimethylpropanoic acid) represents an alternative route to this compound. This method involves converting the carboxylic acid group (-COOH) to a primary alcohol (-CH₂OH) through catalytic hydrogenation or hydride reduction.

Mechanistic Pathways

-

Catalytic Hydrogenation :

Pivalic acid is first esterified to its methyl or ethyl ester, which is subsequently hydrogenated over a nickel or palladium catalyst under high-pressure H₂. The ester intermediate undergoes cleavage to yield the primary alcohol. While this route is thermodynamically feasible, steric hindrance from the bulky tert-butyl group often limits reaction efficiency . -

Hydride Reduction :

Direct reduction of pivalic acid using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents (e.g., tetrahydrofuran) has been reported, though yields are moderate (60–70%) . The reaction proceeds via nucleophilic attack by hydride ions at the carbonyl carbon, forming an alkoxide intermediate that is protonated to the alcohol.

Challenges:

-

Steric Effects : The tert-butyl group impedes access to the carbonyl carbon, necessitating prolonged reaction times or excess reductant.

-

Side Reactions : Over-reduction or decarboxylation may occur at elevated temperatures .

Fermentation and Rectification from Grain Waste

A patent by CN1621400A describes a sustainable method for producing optically active this compound from grain fermentation waste . This approach leverages bio-derived feedstocks, aligning with green chemistry principles.

Process Overview:

-

Feedstock Preparation :

Distillation residues from grain fermentation (e.g., rice or corn) are enriched in fusel oils, a mixture of amyl alcohols. -

Rectification :

The crude fusel oil is fractionally distilled at 80–120°C to isolate this compound. Careful temperature control ensures high purity (GC ≥ 99.5%) and specific optical rotation (α = -4° to +5°) . -

Downstream Processing :

The alcohol is further purified via dehydrogenation and oxidation to yield 2-methylbutyric acid, a valuable food additive.

Advantages:

-

Sustainability : Utilizes agricultural byproducts, reducing waste.

-

Optical Purity : The natural fermentation process confers chirality, critical for pharmaceutical applications .

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Conditions | Yield/Purity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | 2-methyl-2-butene | H₂SO₄, 80–120°C | ~90% | Industrial-scale |

| Pivalic Acid Reduction | Pivalic acid | Ni/Pd, H₂ or LiAlH₄ | 60–70% | Lab-scale |

| Fermentation | Grain waste | Rectification (80–120°C) | GC ≥ 99.5% | Pilot-scale |

Industrial Relevance:

Analyse Des Réactions Chimiques

Types de Réactions: L'hydrate d'amylène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et Conditions Courants:

Principaux Produits Formés:

Oxydation: Cétones ou acides carboxyliques.

Réduction: Alcanes.

Substitution: Halogénoalcanes.

4. Applications de la Recherche Scientifique

L'hydrate d'amylène a plusieurs applications de recherche scientifique dans divers domaines:

5. Mécanisme d'Action

Le mécanisme d'action de l'hydrate d'amylène implique son interaction avec diverses cibles moléculaires et voies:

Cibles Moléculaires: L'hydrate d'amylène agit principalement sur le système nerveux central en modulant l'activité des récepteurs de l'acide gamma-aminobutyrique (GABA).

Voies Impliquées: Il améliore les effets inhibiteurs du GABA, ce qui conduit à des effets sédatifs et anesthésiques.

Composés Similaires:

- Alcool tert-butylique (2-méthyl-2-propanol)

- Alcool tert-amylique (2-méthyl-2-butanol)

- Alcool isopropylique (2-propanol)

Comparaison: L'hydrate d'amylène est unique parmi ces composés en raison de sa structure moléculaire spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Par exemple, il a un point d'ébullition plus élevé et des caractéristiques de solubilité différentes par rapport à l'alcool tert-butylique et à l'alcool isopropylique . De plus, son utilisation historique comme anesthésique le distingue des autres alcools similaires .

Applications De Recherche Scientifique

Industrial Applications

Solvent Use:

2-Methyl-2-butanol is widely utilized as a solvent in several industries due to its favorable properties such as low volatility and good solvency. It is commonly used in:

- Flavors and Fragrances: Acts as a solvent for flavor compounds in food products.

- Pharmaceuticals: Serves as a solvent in drug formulations and synthesis processes.

- Coatings and Resins: Used in the production of paints, varnishes, and coatings due to its ability to dissolve various resins.

Table 1: Industrial Applications of this compound

| Application Area | Specific Use |

|---|---|

| Flavors | Solvent for flavor compounds |

| Pharmaceuticals | Solvent in drug formulations |

| Coatings | Production of paints and varnishes |

| Corrosion Inhibitors | Component in corrosion protection |

| Gums and Resins | Dissolving agent in resin formulations |

Research Applications

Organic Synthesis:

In organic chemistry, this compound is employed as a reagent or intermediate in various synthetic pathways. Its structure allows it to participate in reactions such as:

- Nucleophilic Substitution: Used to produce other alcohols or ethers.

- Dehydration Reactions: Converts to olefins under acidic conditions.

Biological Studies:

Research has explored the biological activities of this compound, particularly its effects on enzyme activity and metabolic pathways. It has been investigated for potential therapeutic properties due to its interaction with biological systems.

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Organic Chemistry | Intermediate in synthesis |

| Enzyme Studies | Investigating enzyme interactions |

| Metabolic Pathways | Studying metabolic effects |

Case Study 1: Use in Flavoring Agents

A study evaluated the efficacy of this compound as a solvent for various flavor compounds. The results indicated that it effectively enhanced the solubility of certain flavors, making it a preferred choice in the food industry.

Case Study 2: Pharmaceutical Formulations

In pharmaceutical research, this compound was tested as a solvent for active pharmaceutical ingredients (APIs). The findings demonstrated that it improved the stability and bioavailability of certain drugs when used in formulations.

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. It is classified as a volatile organic compound (VOC), which can contribute to air pollution if not managed properly during industrial use.

Mécanisme D'action

The mechanism of action of amylene hydrate involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers

3-Methyl-2-butanol (CAS 598-75-4)

This secondary alcohol (C₅H₁₂O) has a hydroxyl group on C2 and a methyl group on C3, leading to distinct properties:

3-Methyl-2-butanol’s higher boiling point arises from stronger hydrogen bonding (secondary alcohol) compared to the tertiary analog .

3-Methyl-1-butanol (Isoamyl Alcohol, CAS 123-51-3)

A primary alcohol with a linear chain (C₅H₁₂O):

| Property | This compound | 3-Methyl-1-butanol |

|---|---|---|

| Boiling Point | 102°C | 132°C |

| Oxidation | No reaction | Forms aldehydes |

Comparison with Other Tertiary Alcohols

tert-Butyl Alcohol (2-Methyl-2-propanol, CAS 75-65-0)

Both tert-butyl alcohol and this compound exhibit similar SN1 reactivity. However, differences include:

- Peroxide Formation: tert-Butyl alcohol reacts with H₂O₂/H₂SO₄ to form tert-butyl hydroperoxide (TBHP) and di-tert-butyl peroxide (DTBP). Similar peroxide formation is hypothesized for this compound due to structural parallels .

- Volatility: this compound has a higher boiling point (102°C vs. 82°C for tert-butyl alcohol), making it less volatile .

Reactivity in Substitution Reactions

Tertiary alcohols favor SN1 mechanisms due to carbocation stability. For example:

- This compound + HCl → 2-Chloro-2-methylbutane (60% yield) .

- 2-Butanol (Secondary) + HBr: Proceeds via SN2 with lower yields due to steric hindrance .

Physical Properties in Mixtures

Studies on binary mixtures of this compound with 1-alkanols (e.g., 1-hexanol to 1-nonanol) reveal:

Activité Biologique

2-Methyl-2-butanol (MBT), a branched-chain alcohol belonging to the pentanol group, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the various biological effects of MBT, highlighting its mechanisms of action, research findings, and implications for therapeutic applications.

- Chemical Formula : CHO

- Molecular Weight : 88.15 g/mol

- Appearance : Colorless liquid with a camphor-like odor

- Solubility : Miscible with water and organic solvents

Research has demonstrated that MBT exhibits significant anti-cancer properties, particularly against human retinoblastoma cells (HXO-RB44). The compound's mechanisms include:

- Cell Cycle Arrest : MBT induces cell cycle arrest in the G2/M phase by modulating key regulatory proteins. Specifically, it increases the expression of p27 (a cyclin-dependent kinase inhibitor) while decreasing cyclin B1 levels, which are critical for the transition from G2 to mitosis. This results in inhibited cell proliferation and promotes apoptosis in cancer cells .

- Induction of Apoptosis : The compound promotes apoptosis through various pathways, including the activation of autophagy-related processes. It has been shown to enhance light chain-3 (LC3) conversion, a marker associated with autophagy .

- Inhibition of PI3K/Akt Pathway : MBT's anti-cancer effects are mediated through the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. This pathway's suppression leads to increased apoptosis and reduced viability of cancer cells .

In Vitro Studies

A study focused on HXO-RB44 cells revealed that MBT significantly inhibits cell viability in a dose-dependent manner. The estimated IC50 value was approximately 5 µM, indicating potent cytotoxic effects against cancerous cells while showing lower toxicity towards normal cells at similar concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 50 |

| 10 | 30 |

Case Studies

In a clinical context, MBT has been explored for its application in treating retinoblastoma. The findings suggest that low concentrations of MBT can effectively target cancerous cells while sparing healthy tissues, making it a promising candidate for therapeutic use in pediatric oncology .

Toxicological Considerations

While MBT shows promise as an anti-cancer agent, it is essential to note that higher concentrations may exhibit cytotoxicity towards normal cells. This dual effect necessitates careful dosage regulation in potential therapeutic applications to minimize adverse effects on healthy tissues .

Q & A

Basic Research Questions

Q. How should experimental protocols be designed for synthesizing derivatives of 2-Methyl-2-butanol in microscale organic reactions?

- Methodological Answer: A collaborative approach is recommended, where parallel reactions using this compound and structurally related alcohols (e.g., 1-butanol, 2-butanol) are conducted. During reflux periods, researchers can perform complementary experiments (e.g., purification steps) to optimize time. Data sharing among collaborators enables comparative analysis of reaction yields, kinetics, and product distributions . Key steps include:

- Reflux Conditions: Use sulfuric acid as a catalyst for dehydration reactions, monitoring temperature to avoid side products.

- Product Isolation: Employ fractional distillation or liquid-liquid extraction (LLE) based on solubility data (e.g., 70.7 g/L in water at 25°C) .

- Collaborative Analysis: Pool NMR and GC/MS data to identify structural variations in alkene products (e.g., 2-methyl-1-butene vs. 2-methyl-2-butene) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Hazard Mitigation: Classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200. Use fume hoods to prevent inhalation (TLV: 100 ppm) and wear nitrile gloves to avoid skin contact .

- First Aid: In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store in flame-resistant cabinets (flash point: 19°C) away from oxidizers .

Q. How does solubility influence solvent selection for this compound in extraction processes?

- Methodological Answer:

- Phase Behavior: this compound is miscible with alcohols, ethers, and chloroform but has limited water solubility (70.7 g/L at 25°C). Ternary LLE measurements (e.g., with furfural and water) show temperature-dependent phase separation, making it suitable for separations at 298–401 K .

- Optimization: Use Hansen solubility parameters (δD, δP, δH) to predict miscibility with polar aprotic solvents. For hydrophobic systems, pair with alkanes or aromatic hydrocarbons .

Advanced Research Questions

Q. What mechanistic insights explain the formation of organic peroxides during acid-catalyzed oxidation of this compound?

- Methodological Answer:

- Reaction Pathways: In H₂SO₄–H₂O₂ systems, this compound undergoes carbocation formation (tertiary carbocation stability drives reactivity). This intermediate reacts with H₂O₂ to generate tert-amyl hydroperoxide (TAHP) and di-tert-amyl peroxide (DTAP), identified via real-time mass spectrometry (m/z 183 for organosulfates) .

- Kinetic Variability: Uptake coefficients (γ) follow this compound > 3-buten-2-ol > 2-butanol due to carbocation stability. Higher H₂SO₄ concentrations (70 wt%) accelerate TAHP formation .

Q. How can E1 and E2 elimination mechanisms be distinguished in dehydration reactions of this compound?

- Methodological Answer:

- Spectroscopic Analysis: Use ¹H-NMR to quantify alkene ratios (e.g., 2-methyl-1-butene vs. 2-methyl-2-butene). E1 mechanisms favor the more substituted alkene (Zaitsev product) via carbocation intermediates, while E2 may show anti-periplanar geometry influences .

- Kinetic Studies: Vary base strength (e.g., KOH vs. H₂SO₄). E2 reactions exhibit second-order kinetics (dependent on base concentration), whereas E1 is first-order .

Q. What molecular mechanisms underlie this compound’s suppression of retinoblastoma cell proliferation?

- Methodological Answer:

- Cell Cycle Arrest: In vitro studies show G0/G1 phase arrest via downregulation of cyclin D1 and CDK4. Autophagy induction is confirmed by LC3-II/LC3-I ratio increases and p62 degradation .

- Pathway Analysis: RNA-seq or Western blotting can identify mTOR pathway inhibition, a key regulator of autophagy. Use LC3-GFP transfection to visualize autophagosome formation .

Propriétés

IUPAC Name |

2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXVEPNJUHWQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041436 | |

| Record name | 2-Methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water., Liquid, Colorless liquid with an odor of camphor; [Hawley] | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

102.4 °C at 760 mm Hg, Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

67 °F (NFPA, 2010), 19 °C, 67 °C (CLOSED CUP) | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C, Solubility parameter = 20.758 sqrt(MJ/cu m), Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils, Very soluble in acetone, In water, 99,100 mg/L at 25 °C, 110 mg/mL at 25 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8096 at 20 °C/4 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.8 [mmHg], Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C, 16.7 mm Hg at 25 °C | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-85-4 | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylene hydrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylene hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Amyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLENE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C393R11Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-9.1 °C, -8.4 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.